molecular formula C18H16ClN3O4 B2837594 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide CAS No. 1103515-39-4

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2837594
CAS No.: 1103515-39-4
M. Wt: 373.79
InChI Key: YWNNLKDIXBISSD-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an indoline carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is synthesized through a nitration reaction of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid . The resulting 2-chloro-5-nitrobenzoic acid is then subjected to further reactions to introduce the indoline and carboxamide groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted regioselective amination can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of functional groups and its indoline backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNNLKDIXBISSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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